molecular formula C6H4Br2O2S B1444643 Methyl 3,5-dibromothiophene-2-carboxylate CAS No. 62224-21-9

Methyl 3,5-dibromothiophene-2-carboxylate

Cat. No. B1444643
CAS RN: 62224-21-9
M. Wt: 299.97 g/mol
InChI Key: LVSJAZBOGSEUKI-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4Br2O2S . It has a molecular weight of 299.97 g/mol .


Molecular Structure Analysis

The InChI code for Methyl 3,5-dibromothiophene-2-carboxylate is 1S/C6H4Br2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3,5-dibromothiophene-2-carboxylate is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Photochemical Synthesis

Methyl 3,5-dibromothiophene-2-carboxylate has been utilized in photochemical processes. For instance, its derivatives, such as methyl 5-halogenothiophene-2-carboxylate, have been used in the arylation of 5-halogenothiophene-2-carbonitrile, leading to the synthesis of various aryl and heteroaryl derivatives (D’Auria et al., 1989). Additionally, studies have explored its behavior in photochemical reactions, including the synthesis of 5-arylthiophene-2-carboxylic esters (Antonioletti et al., 1986).

Catalytic Synthesis

Methyl 3,5-dibromothiophene-2-carboxylate plays a role in palladium-catalyzed reactions. The compound has been used in direct heteroarylations, contributing to the formation of biheteroaryls in high yields, demonstrating its utility in creating complex chemical structures (Fu et al., 2012).

Polymer Synthesis

In the field of polymer chemistry, derivatives of methyl 3,5-dibromothiophene-2-carboxylate have been employed in the synthesis of polymers. For instance, dibromothiophene derivatives have been used as precursors in polycondensation reactions to produce poly(thienylene) type polymers, demonstrating the compound's relevance in materials science (Yamamoto et al., 1983).

Organic Synthesis and Functionalization

The compound also finds applications in the synthesis and functionalization of various organic compounds. Lithiation and silylation of dibromothiophenes, including derivatives of methyl 3,5-dibromothiophene-2-carboxylate, have been investigated, showcasing its versatility in organic synthesis (Lukevics et al., 2001).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

methyl 3,5-dibromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSJAZBOGSEUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735243
Record name Methyl 3,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dibromothiophene-2-carboxylate

CAS RN

62224-21-9
Record name Methyl 3,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 161 onlinelibrary.wiley.com

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